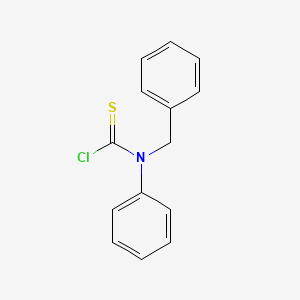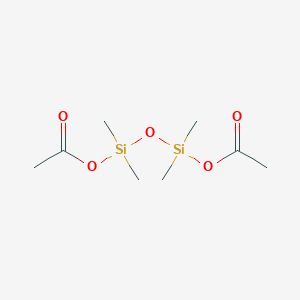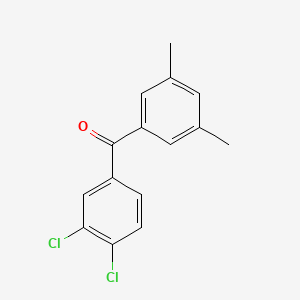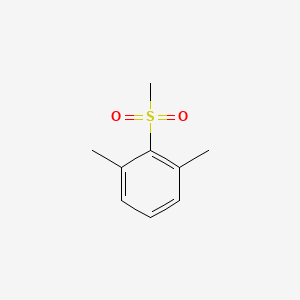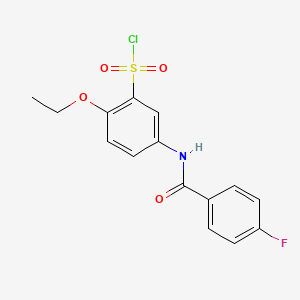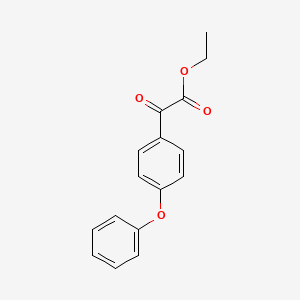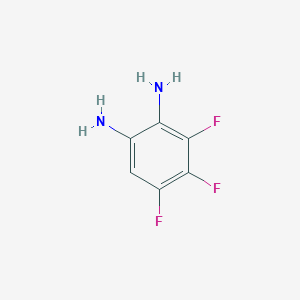
3,4,5-三氟苯-1,2-二胺
描述
3,4,5-Trifluorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H5F3N2 and its molecular weight is 162.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trifluorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trifluorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机金属控制
- 有机金属化学:3,4,5-三氟苯衍生物已被用于有机金属化学中,以控制官能化反应中的区域选择性。例如,1,2,3-三氟苯已在不同位置被官能化,展示了这些化合物在有机合成中的多功能性 (Heiss & Schlosser, 2003)。
合成工艺改进
- 合成工艺改进:已对相关三氟苯化合物(如 3,4,5-三氟溴苯)的合成工艺进行了改进,以提高收率并减少副产物。这突显了正在进行的研究,以优化三氟苯衍生物的生产,用于各种应用 (宋乃嘉, 2013)。
高分子科学
- 聚合物开发:使用含有三氟甲基的非对称和非共面二胺合成了新的聚合物,这证明了三氟苯衍生物在开发具有独特性能(如高热稳定性和低介电常数)的先进材料中的重要性 (王慧, 赵明, & 李跃, 2012)。
分子结构分析
- 结构分析:对 1,3,5-三氟苯及其衍生物的分子结构的研究提供了氟取代对芳香族化合物影响的宝贵见解。这项研究对于理解三氟苯衍生物的物理和化学性质至关重要 (Cabaço et al., 1996)。
氟化技术
- 电化学氟化:对三氟苯(包括 1,3,5-三氟苯)的电化学氟化研究揭示了生产氟化环己二烯的有效途径。这说明了三氟苯衍生物在有机合成和材料科学中的用途 (Momota et al., 1994)。
气体输运特性
- 基于膜的应用:基于三氟苯的多酰胺因其在基于膜的气体分离应用中的潜力而受到探索,展示了这些化合物在工业过程中的适应性 (Bandyopadhyay et al., 2013)。
作用机制
Target of Action
This compound is a chemical intermediate and is often used in organic synthesis
Action Environment
The action, efficacy, and stability of 3,4,5-Trifluorobenzene-1,2-diamine can be influenced by various environmental factors . For instance, temperature and pH can affect the rate of chemical reactions it is involved in. Additionally, the presence of other molecules can influence its interactions with its targets.
生化分析
Biochemical Properties
3,4,5-Trifluorobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 3,4,5-Trifluorobenzene-1,2-diamine to the active sites of enzymes .
Cellular Effects
The effects of 3,4,5-Trifluorobenzene-1,2-diamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, 3,4,5-Trifluorobenzene-1,2-diamine has been observed to interfere with the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,4,5-Trifluorobenzene-1,2-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 3,4,5-Trifluorobenzene-1,2-diamine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trifluorobenzene-1,2-diamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 3,4,5-Trifluorobenzene-1,2-diamine can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,4,5-Trifluorobenzene-1,2-diamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 3,4,5-Trifluorobenzene-1,2-diamine can exhibit toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
3,4,5-Trifluorobenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the levels of key metabolites and intermediates . For example, it can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, 3,4,5-Trifluorobenzene-1,2-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3,4,5-Trifluorobenzene-1,2-diamine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .
属性
IUPAC Name |
3,4,5-trifluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBSPRMQHYOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378797 | |
| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168966-54-9 | |
| Record name | 3,4,5-trifluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
